1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Overview
Description
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide is a heterocyclic compound with the molecular formula C2H4N6O2. This compound is part of the tetrazine family, known for its high nitrogen content and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride, followed by oxidation. The reaction conditions typically require a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .
Major Products
The major products formed from these reactions include various nitrogen-containing compounds, which can be used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide involves its ability to undergo rapid and controlled chemical reactions. The compound’s high nitrogen content allows it to release a significant amount of energy upon decomposition, making it useful in applications requiring high-energy materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with other chemical species .
Comparison with Similar Compounds
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide can be compared with other tetrazine derivatives such as:
3,6-Diamino-1,2,4,5-tetrazine: Similar in structure but lacks the 1,4-dioxide functionality, making it less reactive in certain applications.
1,2,4,5-Tetrazine-3,6-diamine: Another similar compound without the 1,4-dioxide group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its additional oxygen atoms, which enhance its reactivity and make it suitable for specific high-energy applications .
Properties
IUPAC Name |
1,4-dioxido-1,2,4,5-tetrazine-1,4-diium-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6O2/c3-1-5-8(10)2(4)6-7(1)9/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDXDCAJMKERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=N[N+](=C(N=[N+]1[O-])N)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343301 | |
Record name | 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153757-93-8 | |
Record name | 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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